molecular formula C9H12N2O4 B6231337 ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate CAS No. 2383841-39-0

ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate

Cat. No. B6231337
CAS RN: 2383841-39-0
M. Wt: 212.2
InChI Key:
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Description

Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is a chemical compound with the CAS Number: 2383841-39-0 . It has a molecular weight of 212.21 . The IUPAC name for this compound is ethyl 6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4/c1-2-14-9(13)7-3-10-11-4-6(12)5-15-8(7)11/h3,6,12H,2,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate involves the reaction of 2-amino-4,5-dihydro-3H-pyrazol-3-one with ethyl chloroformate and 2-chloroacetaldehyde in the presence of a base to form the intermediate compound, which is then cyclized with hydroxylamine hydrochloride and sodium acetate to yield the final product.", "Starting Materials": [ { "name": "2-amino-4,5-dihydro-3H-pyrazol-3-one", "amount": "1 equivalent" }, { "name": "ethyl chloroformate", "amount": "1.2 equivalents" }, { "name": "2-chloroacetaldehyde", "amount": "1.2 equivalents" }, { "name": "base (e.g. triethylamine)", "amount": "1.5 equivalents" }, { "name": "hydroxylamine hydrochloride", "amount": "1.2 equivalents" }, { "name": "sodium acetate", "amount": "1.2 equivalents" } ], "Reaction": [ { "step": "Add 2-amino-4,5-dihydro-3H-pyrazol-3-one, ethyl chloroformate, 2-chloroacetaldehyde, and base to a reaction flask.", "conditions": "Stir at room temperature for 2 hours." }, { "step": "Add hydroxylamine hydrochloride and sodium acetate to the reaction mixture.", "conditions": "Heat at reflux for 6 hours." }, { "step": "Cool the reaction mixture and extract with ethyl acetate.", "conditions": "Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate." }, { "step": "Concentrate the organic layer under reduced pressure.", "conditions": "Purify the crude product by column chromatography." }, { "step": "Obtain the final product, ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate.", "conditions": "" } ] }

CAS RN

2383841-39-0

Molecular Formula

C9H12N2O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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